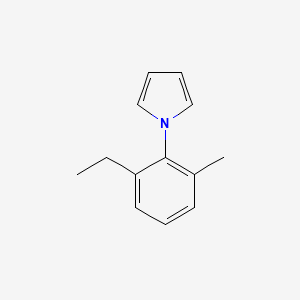

1-(2-Ethyl-6-methylphenyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

918667-49-9 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

1-(2-ethyl-6-methylphenyl)pyrrole |

InChI |

InChI=1S/C13H15N/c1-3-12-8-6-7-11(2)13(12)14-9-4-5-10-14/h4-10H,3H2,1-2H3 |

InChI Key |

RCWXWLPPQNJDII-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC(=C1N2C=CC=C2)C |

Origin of Product |

United States |

Overview of N Arylpyrroles in Advanced Chemical Research

Significance of N-Arylpyrrole Scaffolds in Modern Organic Chemistry

N-arylpyrrole scaffolds are fundamental structural motifs in a vast array of organic molecules. Their presence is notable in numerous natural products, pharmaceuticals, and functional materials. thermofisher.com The pyrrole (B145914) ring system, a five-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic and steric properties to the molecules in which it is found. organic-chemistry.org The attachment of an aryl group directly to the nitrogen atom further modulates these properties, leading to a diverse range of chemical reactivity and potential for application.

In medicinal chemistry, the N-arylpyrrole core is a privileged scaffold, appearing in compounds with a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties. thermofisher.com Furthermore, in materials science, pyrrole-based compounds are precursors to conductive polymers and dyes, highlighting their importance in the development of advanced materials. evitachem.com The synthesis of these scaffolds is a topic of ongoing research, with numerous methods developed to afford structurally diverse N-arylpyrroles.

Research Context of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole within N-Arylpyrrole Chemistry

1-(2-Ethyl-6-methylphenyl)-1H-pyrrole is a specific N-arylpyrrole that presents a unique structural feature: a sterically hindered N-aryl group. The presence of both an ethyl and a methyl group in the ortho positions of the phenyl ring creates significant steric bulk around the C-N bond connecting the aryl and pyrrole rings. This steric hindrance can lead to the phenomenon of atropisomerism, where rotation around the C-N bond is restricted, potentially giving rise to stable, separable rotational isomers. The study of such sterically hindered N-arylpyrroles is of great interest for the development of new chiral ligands and catalysts for asymmetric synthesis.

Advanced Spectroscopic and Structural Characterization of 1 2 Ethyl 6 Methylphenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon and hydrogen framework of a molecule.

The proton NMR (¹H NMR) spectrum of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring and the substituted phenyl ring. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electron-donating or withdrawing nature of the substituents.

The protons of the pyrrole ring typically appear as two multiplets. Due to the proximity of the bulky phenyl group, the α-protons (H-2 and H-5) are expected to be shifted downfield compared to the β-protons (H-3 and H-4). The coupling between these protons would result in a complex splitting pattern.

The aromatic protons of the 2-ethyl-6-methylphenyl group will also produce signals in the aromatic region of the spectrum. The protons on the substituted phenyl ring are anticipated to show a complex splitting pattern due to their coupling with each other.

The ethyl group's protons will manifest as a quartet for the methylene (-CH₂) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling. The methyl group attached directly to the phenyl ring will appear as a singlet.

Predicted ¹H NMR Data for 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (Phenyl) | 7.0 - 7.3 | m |

| Pyrrole (α-H) | 6.8 - 7.0 | t |

| Pyrrole (β-H) | 6.2 - 6.4 | t |

| Ethyl (-CH₂) | 2.4 - 2.6 | q |

| Phenyl-CH₃ | 2.1 - 2.3 | s |

| Ethyl (-CH₃) | 1.1 - 1.3 | t |

Note: This is a predicted spectrum. Actual experimental values may vary.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The spectrum for 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole is expected to show distinct signals for the pyrrole carbons, the aromatic carbons of the phenyl ring, and the carbons of the ethyl and methyl substituents.

The α-carbons of the pyrrole ring (C-2 and C-5) are expected to resonate at a lower field (higher ppm) than the β-carbons (C-3 and C-4) due to their proximity to the nitrogen atom. The carbons of the 2-ethyl-6-methylphenyl group will appear in the aromatic region, with the substituted carbons (C-1', C-2', and C-6') having distinct chemical shifts from the unsubstituted carbons. The ethyl and methyl carbons will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' (Phenyl) | 138 - 140 |

| C-2', C-6' (Phenyl) | 135 - 137 |

| C-3', C-4', C-5' (Phenyl) | 125 - 130 |

| C-2, C-5 (Pyrrole) | 120 - 122 |

| C-3, C-4 (Pyrrole) | 108 - 110 |

| Ethyl (-CH₂) | 23 - 25 |

| Phenyl-CH₃ | 17 - 19 |

| Ethyl (-CH₃) | 14 - 16 |

Note: This is a predicted spectrum. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group, and the couplings between the pyrrole protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. The HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across the entire molecule, including the bond between the pyrrole nitrogen and the phenyl ring. The application of these advanced techniques provides a comprehensive and unambiguous structural determination. nih.gov

Vibrational Spectroscopy

The FT-IR spectrum of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole would display characteristic absorption bands corresponding to the various functional groups present. The C-H stretching vibrations of the aromatic rings (pyrrole and phenyl) are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the ethyl and methyl groups will appear just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic rings typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the pyrrole ring is also expected in the fingerprint region. The presence of the substituted phenyl ring will also contribute to the complexity of the spectrum in the fingerprint region (below 1500 cm⁻¹), with specific bands related to the substitution pattern.

Predicted FT-IR Data for 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H Stretching |

| 2980 - 2850 | Aliphatic C-H Stretching |

| 1600 - 1450 | Aromatic C=C Stretching |

| 1400 - 1200 | C-N Stretching |

| 900 - 650 | C-H Bending (Aromatic) |

Note: This is a predicted spectrum. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a cornerstone technique for confirming the molecular weight and elemental composition of a synthesized compound. For 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole , with a chemical formula of C₁₃H₁₅N, the expected exact mass can be calculated.

High-Resolution Mass Spectrometry (HRMS) would be employed to provide a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. Electron Ionization Mass Spectrometry (EI-MS) would reveal characteristic fragmentation patterns. The cleavage of the ethyl group (loss of CH₃, C₂H₅) and the methyl group (loss of CH₃), as well as the fragmentation of the pyrrole ring, would be expected. The molecular ion peak [M]⁺ would be observed, and its high abundance would indicate a relatively stable molecule.

| Technique | Expected Data for C₁₃H₁₅N | Information Yielded |

| HRMS | Calculated Exact Mass: 185.1204 | Unambiguous confirmation of elemental formula. |

| EI-MS | Molecular Ion Peak (m/z): ~185 | Confirmation of molecular weight. |

| Key Fragment Ions (m/z) | Structural information from fragmentation patterns. |

Data in this table is theoretical and awaits experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole would be anticipated to show absorption bands characteristic of the pyrrole and phenyl chromophores. The substitution on the phenyl ring and its electronic interaction with the pyrrole ring would influence the position (λ_max) and intensity (molar absorptivity, ε) of these bands. It would be expected to observe π → π* transitions associated with the aromatic systems. The solvent used for analysis would also be a critical parameter, as solvent polarity can shift the absorption maxima.

| Transition Type | Expected λ_max Range (nm) | Associated Chromophore |

| π → π | ~200-280 | Phenyl Ring |

| π → π | ~210-250 | Pyrrole Ring |

Data in this table is a general estimation and requires experimental measurement.

X-ray Diffraction Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole would need to be grown. The diffraction data collected would allow for the determination of key structural parameters, including the crystal system, space group, and unit cell dimensions. Crucially, it would reveal the bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the dihedral angle between the plane of the pyrrole ring and the plane of the 2-ethyl-6-methylphenyl group. This angle is a direct measure of the steric hindrance imposed by the ortho substituents on the phenyl ring, which forces the two rings out of planarity.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit. |

| Bond Lengths & Angles | Precise geometry of the molecule. |

| Torsion Angle (Pyrrole-Phenyl) | Degree of twisting between the aromatic rings. |

This table represents the type of data that would be obtained from a successful crystallographic study.

Correlation with Computational Data

In conjunction with experimental X-ray diffraction, computational methods, such as Density Functional Theory (DFT), would be used to model the structure of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole in the gas phase. By calculating the optimized geometry, it is possible to compare theoretical bond lengths, angles, and dihedral angles with the experimental values obtained from crystallography. This correlation helps to understand the influence of intermolecular forces and crystal packing effects on the solid-state conformation of the molecule. Discrepancies between the calculated gas-phase structure and the experimental solid-state structure can provide valuable insights into the supramolecular interactions present in the crystal.

Computational and Theoretical Investigations of 1 2 Ethyl 6 Methylphenyl 1h Pyrrole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics, providing a foundational understanding of a compound's behavior.

Geometric Optimization and Vibrational Frequencies

Geometric optimization is a fundamental DFT calculation that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole, this process would determine the precise bond lengths, bond angles, and dihedral angles. A key feature of this molecule is the dihedral angle between the pyrrole (B145914) ring and the substituted phenyl ring, which is dictated by the steric hindrance imposed by the ortho-ethyl and -methyl groups.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the infrared (IR) and Raman spectral peaks. Each calculated frequency represents a specific vibrational mode, such as the stretching or bending of bonds. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.

Illustrative Data: The following table represents typical data that would be generated from a DFT geometry optimization and frequency calculation for a molecule like 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole.

| Parameter | Description | Typical Calculated Value |

| Geometric Parameters | ||

| C-N Bond Length (Pyrrole-Phenyl) | The length of the bond connecting the two rings. | ~1.45 Å |

| C-N-C Bond Angle | The angle formed by the phenyl carbon, pyrrole nitrogen, and a pyrrole carbon. | ~120° |

| Dihedral Angle (Pyrrole-Phenyl) | The twist angle between the planes of the two rings. | 60° - 90° |

| Vibrational Frequencies | ||

| C-H Stretch (Aromatic) | Vibrational frequency for C-H bonds on the phenyl and pyrrole rings. | 3000 - 3100 cm⁻¹ |

| C-N Stretch | Vibrational frequency for the bond connecting the two rings. | 1250 - 1350 cm⁻¹ |

| Ring Deformation | Vibrational modes corresponding to the deformation of the aromatic rings. | 700 - 900 cm⁻¹ |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmaterenvironsci.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. jmaterenvironsci.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. For 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole, the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO may be distributed across the phenyl ring system.

Illustrative Data: This table shows representative energy values for the frontier orbitals as determined by DFT.

| Orbital | Property | Typical Calculated Value (eV) |

| HOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | 4.5 to 5.5 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. researchgate.netresearchgate.net Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate or near-zero potential.

For 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole, an MEP map would likely show a region of high electron density (red) located around the π-system of the pyrrole ring, highlighting its nucleophilic character. The hydrogen atoms of the alkyl groups and the phenyl ring would typically appear as regions of positive potential (blue).

Conformational Analysis and Stereochemical Considerations

The ortho-substituents on the phenyl ring of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole introduce significant steric strain, which governs the molecule's conformational preferences and gives rise to unique stereochemical properties.

Atropisomerism in N-Arylpyrroles, with a focus on 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond. nih.gov In N-arylpyrroles, if the ortho-substituents on the aryl ring are sufficiently bulky, they can restrict the free rotation around the C-N bond connecting the two rings. This restricted rotation can lead to the existence of stable, non-interconverting rotational isomers, or atropisomers, which are enantiomers of each other. uni-muenchen.de

The presence of both an ethyl and a methyl group at the ortho positions of the phenyl ring in 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole creates the necessary steric hindrance to potentially allow for stable atropisomers at room temperature. Research on a closely related derivative, 1-(2-carboxymethyl-6-ethylphenyl)-1H-pyrrole-2-carboxylic acid, which was synthesized from 1-(2-ethyl-6-methylphenyl)-1H-pyrrole, has confirmed the existence of stable atropisomers. researchgate.net The dicarboxylic acid derivative was successfully separated into its two distinct enantiomers, providing strong evidence that the parent compound also possesses this chiral characteristic. researchgate.net

Chiral Resolution and Absolute Configuration Determination

Chiral resolution is the process of separating a racemic mixture (an equal mixture of two enantiomers) into its individual, optically pure components. For atropisomeric compounds like the derivatives of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole, this can be achieved through techniques such as diastereomeric salt formation. This involves reacting the racemic mixture with a single enantiomer of another chiral compound (a resolving agent) to form diastereomers, which have different physical properties and can be separated by methods like crystallization. researchgate.net

Determining the absolute configuration (the actual 3D arrangement of atoms) of the separated enantiomers is a crucial subsequent step. This is often accomplished using single-crystal X-ray diffraction. Furthermore, computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate theoretical circular dichroism (CD) spectra. By comparing the calculated spectra with experimentally measured CD spectra, the absolute configuration of the atropisomers can be confidently assigned. researchgate.net This integrated experimental and theoretical approach was successfully used to determine the absolute configurations of the atropisomers of the aforementioned dicarboxylic acid derivative. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational and theoretical investigations into the reaction mechanisms involved in the synthesis and transformation of N-arylpyrroles, particularly those with bulky substituents on the phenyl ring such as 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole, provide invaluable insights into reaction pathways, transition states, and the influence of structural and electronic factors on reactivity. While specific computational studies directly elucidating the reaction mechanisms for 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole are not extensively documented in publicly available research, general principles derived from computational studies on the formation of N-arylpyrroles can be applied to understand its synthesis.

The formation of N-arylpyrroles often involves transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. Density Functional Theory (DFT) calculations are a powerful tool to unravel the intricate steps of these catalytic cycles. These studies typically investigate the energetics of key mechanistic steps, including oxidative addition, ligand exchange, reductive elimination, and the role of the catalyst, ligands, and base.

For a sterically hindered substrate like 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole, computational models would be crucial in understanding the impact of the ortho-ethyl and ortho-methyl groups on the aryl ring. These bulky substituents can significantly influence the geometry of the transition states and intermediates, potentially altering the rate-determining step of the reaction or favoring one reaction pathway over another.

A hypothetical DFT study on the palladium-catalyzed synthesis of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole from 2-ethyl-6-methylaniline and a suitable pyrrole precursor could involve the calculation of the free energy profile of the catalytic cycle. This would help in identifying the most plausible reaction mechanism. Key aspects to be investigated would include:

The effect of ligand structure: Computational screening of different phosphine ligands could reveal which ligands are electronically and sterically favorable for promoting the C-N bond formation with the hindered aniline.

Competing pathways: Theoretical calculations can explore potential side reactions, such as β-hydride elimination or competitive binding of substrates, and predict conditions that would minimize these undesired pathways. nih.gov

While detailed computational data for 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole is not available, the table below illustrates the type of data that would be generated from such a computational study, based on analogous systems reported in the literature for N-aryl heterocycle formation.

| Mechanistic Step | Reactants | Transition State (TS) | Products | Calculated Activation Energy (kcal/mol) | Method/Basis Set |

| Oxidative Addition | Pd(0)L2 + Aryl-X | [L2Pd(Aryl)(X)]‡ | L2Pd(II)(Aryl)(X) | 10-15 | B3LYP/6-31G(d) |

| Ligand Exchange | L2Pd(II)(Aryl)(X) + Pyrrole | [L2Pd(Aryl)(Pyrrolyl)]‡ + X- | L2Pd(II)(Aryl)(Pyrrolyl) | 5-10 | B3LYP/6-31G(d) |

| Reductive Elimination | L2Pd(II)(Aryl)(Pyrrolyl) | [Pd(L)2(Aryl-Pyrrolyl)]‡ | Pd(0)L2 + N-Arylpyrrole | 20-30 | B3LYP/6-31G(d) |

This is a hypothetical data table to illustrate the potential findings of a computational study. The values are representative and not based on actual calculations for 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole.

Such computational investigations are instrumental in optimizing reaction conditions, designing more efficient catalysts, and gaining a fundamental understanding of the reaction mechanisms at a molecular level. Future computational work focusing specifically on 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole would be highly beneficial for the targeted synthesis and functionalization of this and related compounds.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Highly Substituted N-Arylpyrroles

The synthesis of sterically hindered N-arylpyrroles, such as 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole, presents unique challenges. Traditional methods like the Paal-Knorr synthesis often require harsh conditions and may result in low yields when bulky substituents are present on the aniline ring. acs.orgmdpi.com Future research is anticipated to focus on the development of more efficient, sustainable, and versatile synthetic routes.

Key areas for development include:

Catalyst Innovation: The exploration of novel catalysts is crucial. While various catalysts have been employed for Paal-Knorr and similar reactions, there is a need for systems that can overcome the steric hindrance imposed by ortho-substituents. mdpi.com This includes the design of more active and selective Lewis and Brønsted acid catalysts.

Sustainable Synthesis: Green chemistry principles are increasingly important. Future methodologies will likely focus on solvent-free reactions or the use of environmentally benign solvents like water or ionic liquids. acs.orgorganic-chemistry.org Microwave-assisted and flow-chemistry-based syntheses could also offer significant advantages in terms of reaction times and yields.

Alternative Synthetic Pathways: Moving beyond traditional condensation reactions, new strategies are emerging. These include transition-metal-catalyzed cross-coupling reactions and C-H activation/annulation cascades. Such methods could provide more direct and atom-economical routes to highly substituted N-arylpyrroles.

| Synthetic Strategy | Potential Advantages | Illustrative Catalyst/Reagent |

| Microwave-Assisted Paal-Knorr | Reduced reaction times, improved yields | Solid acid catalysts (e.g., zeolites, clays) |

| Transition-Metal Cross-Coupling | High functional group tolerance, regioselectivity | Palladium or Copper complexes |

| C-H Activation/Annulation | Atom economy, direct functionalization | Rhodium or Ruthenium catalysts |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole, thereby guiding experimental work. The future in this area lies in the application of more sophisticated and accurate computational models.

Emerging trends in this field include:

Machine Learning and Artificial Intelligence (AI): AI-driven models can be trained on existing chemical data to predict the properties of new compounds with remarkable accuracy. mdpi.comnih.gov For 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole, this could involve predicting its electronic properties, solubility, and potential biological activity.

Quantum Mechanical Calculations: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms. These calculations are becoming more accessible due to advances in computing power.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, which is particularly useful for understanding its interactions with other molecules, such as solvents or biological macromolecules.

| Computational Method | Predicted Property | Potential Application |

| Machine Learning | Biological Activity Spectrum | High-throughput virtual screening |

| Density Functional Theory (DFT) | Electronic Structure, Reactivity | Guiding synthetic pathway design |

| Molecular Dynamics (MD) | Conformational Dynamics, Binding Affinity | Understanding protein-ligand interactions |

Integration of N-Arylpyrroles into Multi-functional Materials and Systems

The unique electronic and structural properties of N-arylpyrroles make them attractive building blocks for advanced materials. Future research will likely explore the incorporation of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole and its derivatives into a variety of functional materials.

Potential applications include:

Organic Electronics: The pyrrole (B145914) ring is a common motif in conducting polymers and organic semiconductors. The substituents on the N-aryl group can be used to tune the electronic properties and solid-state packing of these materials, potentially leading to improved performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Sensors: The pyrrole nitrogen can be functionalized to create receptors for specific analytes. The electronic properties of the N-arylpyrrole core can then be modulated upon binding, leading to a detectable signal. This could be exploited in the development of chemical sensors for environmental monitoring or medical diagnostics.

Smart Materials: N-arylpyrroles can be incorporated into polymers to create materials that respond to external stimuli such as light, heat, or pH. The bulky substituents on the phenyl ring could influence the switching behavior of these materials.

Deeper Mechanistic Probes of Biological Interactions at the Molecular Level

While the biological profile of 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole is not yet established, the broader class of pyrrole-containing compounds exhibits a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netresearchgate.net Future research will undoubtedly delve into the potential bioactivity of this specific molecule and its analogues.

Key research directions include:

Target Identification: A crucial first step will be to identify the specific biological targets with which 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole and related compounds interact. This can be achieved through a combination of in vitro screening assays and in silico methods like molecular docking.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogues with systematic variations in the substitution pattern, researchers can establish clear SARs. This information is vital for optimizing the potency and selectivity of lead compounds.

Mechanism of Action Studies: Once a biological target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect at the molecular level. This may involve techniques such as X-ray crystallography to determine the binding mode of the compound to its target protein.

| Research Area | Objective | Key Techniques |

| Target Identification | To identify the protein or nucleic acid target of the compound. | High-throughput screening, affinity chromatography, molecular docking. |

| Structure-Activity Relationship (SAR) | To understand how chemical structure relates to biological activity. | Synthesis of analogues, in vitro assays. |

| Mechanism of Action | To elucidate the molecular mechanism by which the compound acts. | Enzyme kinetics, biophysical techniques, X-ray crystallography. |

Q & A

Basic: What are the most reliable synthetic routes for 1-(2-Ethyl-6-methylphenyl)-1H-pyrrole?

A multi-component reaction (MCR) approach is widely used for substituted pyrroles. For example, a four-component reaction involving aldehydes, amines, and diketones can yield functionalized pyrroles with ethyl and methyl substituents . Optimize the reaction by using catalysts like p-toluenesulfonic acid (PTSA) and solvents such as ethanol under reflux (70–80°C). Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Reported yields for analogous compounds range from 43% to 85%, depending on substituent steric effects .

Basic: How do I characterize this compound using spectroscopic methods?

- 1H/13C NMR : Key diagnostic signals include pyrrole ring protons (δ 6.1–6.6 ppm) and aromatic protons from the 2-ethyl-6-methylphenyl group (δ 6.9–7.5 ppm). Ethyl/methyl substituents appear as triplets (δ 1.2–1.4 ppm for CH3) and quartets (δ 2.5–3.0 ppm for CH2) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- IR : Look for pyrrole N-H stretches (~3400 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

Advanced: How do substituent positions (ethyl vs. methyl) affect the compound’s reactivity?

The 2-ethyl-6-methylphenyl group introduces steric hindrance, slowing electrophilic substitution at the pyrrole β-position. Computational studies (DFT) suggest that methyl groups increase electron density on the pyrrole ring, enhancing nucleophilic reactivity, while ethyl groups stabilize intermediates via hyperconjugation . Experimentally, substituent effects can be tested by comparing reaction rates of analogs in halogenation or alkylation reactions .

Advanced: How can I resolve contradictions in reported yields for similar pyrrole derivatives?

Discrepancies in yields (e.g., 43% vs. 85%) often arise from reaction conditions. Key variables include:

- Catalyst loading : Higher PTSA concentrations (20 mol%) improve yields in sterically hindered systems .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Temperature : Slow heating (e.g., 60°C → 80°C over 2 hrs) reduces side reactions like dimerization .

Basic: What pharmacological activities are reported for structurally related pyrroles?

Diarylpyrroles with ethyl/methyl aryl groups exhibit antitubercular activity (MIC <1 µg/mL against M. tuberculosis) . Analogous compounds also inhibit protein kinases (IC50 ~50 nM) via binding to ATP pockets, suggesting potential for cancer therapy . Always validate bioactivity using cell-based assays (e.g., MTT for cytotoxicity) and structural analogs as controls.

Advanced: How can computational methods guide the design of derivatives?

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on π-π stacking between the phenyl group and hydrophobic residues .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal substituents .

Advanced: What strategies improve regioselectivity in pyrrole functionalization?

- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophiles to the α-position .

- Metal catalysis : Pd-mediated C-H activation enables selective C3 functionalization .

- Solvent effects : Use low-polarity solvents (e.g., toluene) to favor kinetic control in halogenation .

Basic: How stable is this compound under varying storage conditions?

Store at –20°C under inert gas (N2/Ar) to prevent oxidation. Monitor degradation via HPLC:

- Aqueous stability : Degrades rapidly at pH <3 (t1/2 <24 hrs) due to protonation of the pyrrole nitrogen .

- Light sensitivity : UV exposure causes ring-opening; use amber vials for long-term storage .

Advanced: Can X-ray crystallography resolve ambiguities in substituent orientation?

Yes. For example, in 1-ethyl-1H-pyrroloazepine derivatives, X-ray confirmed substituent conformations via hydrogen-bonding patterns (N–H···O interactions, d = 2.8 Å) . Submit crystals in a 60:40 ethyl acetate/petroleum ether mixture for optimal growth .

Advanced: How can green chemistry principles be applied to its synthesis?

- Solvent replacement : Use cyclopentyl methyl ether (CPME) instead of DMF for lower toxicity .

- Catalyst recycling : Immobilize PTSA on silica gel for reuse (3 cycles, <10% yield drop) .

- Waste reduction : Employ microwave-assisted synthesis to cut reaction times (30 mins vs. 12 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.